(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride
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Overview
Description
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride is a synthetic organic compound that belongs to the class of amides It features a chiral center at the second carbon atom, making it an optically active molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and (S)-2-aminopropanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 2-methylpyridine with (S)-2-aminopropanoic acid in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized amide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-aminopyridine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.
2-aminopropanoic acid derivatives: These compounds have a similar amino acid backbone and are used in similar applications.
Uniqueness
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride is unique due to its specific combination of a chiral center and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry and pharmaceutical sciences.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-6(10)9(13)12-8-4-3-5-11-7(8)2;/h3-6H,10H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCNPWVHLLOMO-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)[C@H](C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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